2,4-Dimethyl-2,4-pentanediol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

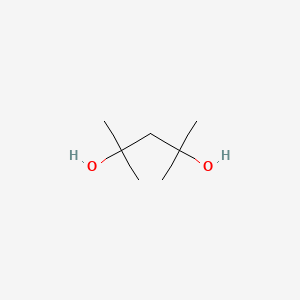

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dimethylpentane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(2,8)5-7(3,4)9/h8-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTGFWMBFZBBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179598 | |

| Record name | 2,4-Dimethylpentane-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24892-49-7 | |

| Record name | 2,4-Dimethylpentane-2,4-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024892497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylpentane-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4-Dimethyl-2,4-pentanediol from Diacetone Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethyl-2,4-pentanediol, a tertiary diol, from the starting material diacetone alcohol. The primary synthetic route detailed is the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This document outlines the reaction mechanism, a detailed experimental protocol, quantitative data, and potential applications relevant to chemical research and development.

Introduction

The synthesis of this compound from diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) is a classic example of nucleophilic addition to a carbonyl group. The reaction utilizes a Grignard reagent, specifically methylmagnesium bromide or iodide, to attack the ketone functionality within the diacetone alcohol molecule. Because diacetone alcohol also possesses a hydroxyl group, an excess of the Grignard reagent is necessary. The first equivalent acts as a base to deprotonate the alcohol, forming an alkoxide, while the second equivalent acts as a nucleophile to attack the carbonyl carbon. A final acidic workup is required to protonate the resulting alkoxides, yielding the desired diol.

While this compound is a relatively simple molecule, its bifunctional nature with two tertiary alcohol groups makes it a potentially useful building block in polymer chemistry and as a ligand in catalysis. Its relevance to drug development is not direct, but its structural motif may appear in more complex bioactive molecules, making an understanding of its synthesis valuable. Furthermore, the closely related compound, 2-methyl-2,4-pentanediol (hexylene glycol), which can also be synthesized from diacetone alcohol via hydrogenation, sees use as a cryoprotectant in protein crystallography, an important technique in structure-based drug design.

Reactants and Product Profile

A summary of the physical and chemical properties of the key substances involved in this synthesis is provided below.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| Diacetone Alcohol | C₆H₁₂O₂ | 116.16 | 166 | -47 | 0.938 |

| Methylmagnesium Bromide | CH₃BrMg | 119.24 | (in solution) | (in solution) | ~1.035 (3M in Et₂O) |

| This compound | C₇H₁₆O₂ | 132.20 | 98-100 (at 14 mmHg) | N/A (liquid) | 0.92 |

Reaction Mechanism and Experimental Workflow

The synthesis proceeds through a well-established Grignard reaction mechanism. The overall workflow involves the preparation of the Grignard reagent (if not commercially sourced), the reaction with the substrate, and subsequent workup and purification.

Reaction Mechanism

The reaction involves two key steps after the formation of the Grignard reagent:

-

Acid-Base Reaction: The first equivalent of methylmagnesium bromide deprotonates the hydroxyl group of diacetone alcohol.

-

Nucleophilic Addition: The second equivalent of the Grignard reagent attacks the electrophilic carbonyl carbon.

-

Protonation: An acidic workup protonates the two alkoxide intermediates to yield the final diol product.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The general workflow for a laboratory-scale synthesis is depicted below. It highlights the critical steps from setup to final product isolation.

Caption: A typical workflow for the Grignard synthesis and purification.

Experimental Protocol

Disclaimer: The following is a representative experimental procedure derived from standard Grignard reaction protocols. Researchers should conduct their own risk assessment and optimization.

Materials:

-

Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, and nitrogen/argon inlet. All glassware must be oven-dried.

-

Diacetone alcohol (4-hydroxy-4-methyl-2-pentanone), freshly distilled or from a new bottle.

-

Methylmagnesium bromide (3.0 M solution in diethyl ether).

-

Anhydrous diethyl ether.

-

Saturated aqueous ammonium (B1175870) chloride solution.

-

Anhydrous magnesium sulfate.

Procedure:

-

Setup: A 500 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, a 125 mL pressure-equalizing dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of dry nitrogen. The system is then allowed to cool to room temperature under a positive pressure of nitrogen.

-

Charging the Flask: A solution of diacetone alcohol (e.g., 11.6 g, 0.10 mol) in 100 mL of anhydrous diethyl ether is prepared and added to the reaction flask via cannula.

-

Reaction: The flask is cooled in an ice-water bath. Methylmagnesium bromide (3.0 M in diethyl ether, e.g., 73.4 mL, 0.22 mol, 2.2 equivalents) is added to the dropping funnel via cannula. The Grignard reagent is then added dropwise to the stirred solution of diacetone alcohol over a period of 60 minutes, maintaining the internal temperature below 10°C. Vigorous gas evolution (methane) will be observed initially. After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for an additional 2 hours.

-

Workup: The reaction flask is again cooled in an ice bath. The reaction is quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel.

-

Extraction and Drying: The aqueous layer is separated and extracted twice with 50 mL portions of diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Quantitative and Spectroscopic Data

The following table summarizes expected data for the product. The yield is an estimate based on similar Grignard reactions and will vary based on experimental conditions.

| Data Point | Value | Source/Comment |

| Theoretical Yield | ~80-90% | Estimated based on analogous Grignard additions to ketones. |

| Boiling Point | 98-100 °C / 14 mmHg | Literature value. |

| ¹H NMR (CDCl₃) | δ 1.25 (s, 6H), 1.30 (s, 6H), 1.70 (s, 2H), 2.5-3.5 (br s, 2H, -OH) | Representative chemical shifts. |

| ¹³C NMR (CDCl₃) | δ 29.5, 31.8, 52.5, 71.0, 72.8 | Representative chemical shifts. |

| IR (neat, cm⁻¹) | 3400 (br, O-H), 2970 (s, C-H), 1365 (m), 1150 (s, C-O) | Characteristic absorption bands. |

Applications and Further Research

This compound serves as a specialty chemical. Its potential applications include:

-

Polymer Synthesis: As a diol, it can be used as a monomer in the synthesis of polyesters and polyurethanes, potentially imparting unique branching and solubility characteristics.

-

Catalysis: The diol can be used to form chiral ligands for asymmetric catalysis. For instance, its Cr(VI) ester has been shown to catalyze the oxidation of secondary alcohols.

-

Formulation Component: Its physical properties may make it suitable as a solvent, coalescing agent, or stabilizer in specialized formulations.

For professionals in drug development, while this specific molecule is not a therapeutic agent, the synthetic methodology is highly relevant. Grignard reactions are a cornerstone of medicinal chemistry for building molecular complexity. Understanding the nuances of performing a Grignard reaction on a substrate with multiple functional groups, such as diacetone alcohol, is a valuable skill for the synthesis of novel drug candidates.

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,4-Dimethyl-2,4-pentanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2,4-dimethyl-2,4-pentanediol. The information is compiled from available spectroscopic data and theoretical modeling, offering valuable insights for its application in research and development.

Molecular Identity and Physical Properties

This compound, a colorless liquid, is a member of the vicinal diol family. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,4-dimethylpentane-2,4-diol | [1][2] |

| Synonyms | 1,1,3,3-Tetramethylpropane-1,3-diol | [2] |

| CAS Number | 24892-49-7 | [1][2] |

| Molecular Formula | C₇H₁₆O₂ | [2] |

| Molecular Weight | 132.20 g/mol | |

| Boiling Point | 98-100 °C at 14 mmHg | |

| Density | 0.92 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.433 |

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a three-carbon backbone with two hydroxyl groups and two methyl groups attached to carbons 2 and 4. The presence of two tertiary alcohol functionalities and the steric hindrance imposed by the methyl groups significantly influence its conformational preferences.

Conformational Analysis

Due to the lack of experimental crystallographic data for this compound, its conformational landscape is best understood through theoretical calculations and by analogy to similar diols like 2,4-pentanediol. The primary determinants of its conformational stability are the interplay between intramolecular hydrogen bonding and the steric repulsion between the bulky methyl and hydroxyl groups.

Rotation around the C2-C3 and C3-C4 bonds dictates the overall shape of the molecule. The most stable conformers are expected to be those that allow for the formation of an intramolecular hydrogen bond between the two hydroxyl groups, creating a pseudo-cyclic structure. This interaction helps to minimize the overall energy of the molecule.

However, the presence of four additional methyl groups, compared to 2,4-pentanediol, introduces significant steric strain. This steric hindrance will likely influence the preferred dihedral angles of the O-C-C-O backbone and the orientation of the methyl groups. The lowest energy conformations will therefore be a compromise between maximizing the stabilizing effect of the intramolecular hydrogen bond and minimizing the destabilizing steric interactions.

A recent study on meso- and racemic-2,4-pentanediol using rotational spectroscopy and high-level quantum chemical calculations revealed multiple stable conformers stabilized by intramolecular hydrogen bonds.[3][4] A similar theoretical approach would be necessary to precisely determine the dihedral angles and relative energies of the stable conformers of this compound.

Spectroscopic Data

| Spectroscopic Data | Availability | Reference |

| ¹H NMR | Available in databases | [5] |

| ¹³C NMR | Available in databases | [5] |

| FTIR | Available in databases | [6] |

| Raman | Available in databases | [6] |

| Mass Spectrometry (GC-MS) | Available in databases |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not published. However, standard procedures for the analysis of diols can be applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of a diol is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to determine the chemical shifts and coupling constants of the protons.

-

Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

-

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to elucidate the complete connectivity of the molecule.

-

-

Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

A general protocol for obtaining an FTIR spectrum is as follows:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

-

Background Collection: Record a background spectrum of the empty sample holder or the clean ATR crystal.

-

Sample Spectrum Collection: Record the spectrum of the prepared sample.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups, and absorptions in the 2800-3000 cm⁻¹ region corresponding to C-H stretching.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

Figure 1. Workflow for the Characterization of this compound.

References

- 1. 2,4-Pentanediol, 2,4-dimethyl- | C7H16O2 | CID 141153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Tunneling and conformational preferences in racemic- and meso-2,4-pentanediol: A rotational spectroscopic and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound(24892-49-7) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Solubility of 2,4-Dimethyl-2,4-pentanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-dimethyl-2,4-pentanediol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental protocol for determining solubility, presenting qualitative solubility information, and offering a framework for data presentation.

Introduction

This compound (CAS RN: 24892-49-7) is a colorless liquid organic compound. It is recognized for its excellent solubility in water and a wide range of organic solvents.[1] This property, combined with its low volatility and high stability, makes it a valuable component in various industrial applications, including coatings, adhesives, and sealants.[1] Understanding its solubility profile is critical for formulation development, reaction chemistry, and purification processes in research and drug development.

Quantitative Solubility Data

To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25°C

| Solvent Classification | Solvent | Solubility ( g/100 mL) | Molarity (mol/L) | Observations |

| Alcohols | Methanol | |||

| Ethanol | ||||

| Ketones | Acetone | |||

| Methyl Ethyl Ketone | ||||

| Esters | Ethyl Acetate | |||

| Ethers | Diethyl Ether | |||

| Tetrahydrofuran (THF) | ||||

| Aromatic Hydrocarbons | Toluene | |||

| Xylene | ||||

| Aliphatic Hydrocarbons | n-Hexane | |||

| Cyclohexane |

Theoretical Solubility Profile

While experimental data is sparse, theoretical predictions of solubility can be inferred from Hansen Solubility Parameters (HSP). The Hansen Solubility Parameters for this compound are:

-

δD (Dispersion): 16.41

-

δP (Polar): 6.02

-

δH (Hydrogen Bonding): 11.88

These parameters suggest that this compound has a moderate polarity with a significant capacity for hydrogen bonding. Therefore, it is expected to be highly soluble in polar protic and polar aprotic solvents and less soluble in nonpolar solvents.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with tight-fitting caps (B75204) (e.g., screw-cap glass vials)

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial. The presence of undissolved solute at the end of the equilibration period is crucial to ensure that the solution is saturated.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours. To determine the optimal equilibration time, samples of the supernatant can be taken at different time points until the concentration of the solute remains constant.[2]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as GC-FID or HPLC, to determine the concentration of this compound.

-

Data Reporting: Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, its qualitative description as a highly soluble compound is well-established. For researchers and professionals requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a reliable method for generating this critical data. The provided framework for data presentation and the theoretical context of Hansen Solubility Parameters will further aid in the comprehensive characterization of this versatile diol for various scientific and industrial applications.

References

Spectroscopic Profile of 2,4-Dimethyl-2,4-pentanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethyl-2,4-pentanediol, a key industrial chemical and building block in organic synthesis. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and fragmentation patterns. This document also outlines the experimental protocols for acquiring such data, serving as a valuable resource for researchers in quality control, structural elucidation, and reaction monitoring.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.23 | Singlet | 12H | 4 x -CH₃ |

| ~1.65 | Singlet | 2H | -CH₂- |

| ~2.4 (variable) | Singlet | 2H | 2 x -OH |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~29.3 | Quaternary | 2 x C(CH₃)₂ |

| ~53.5 | Secondary | -CH₂- |

| ~70.9 | Quaternary | 2 x C(OH) |

Infrared (IR) Spectroscopy[1]

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3380 | Strong, Broad | O-H Stretch | Alcohol |

| ~2970 | Strong | C-H Stretch | Alkane |

| ~1470 | Medium | C-H Bend | Alkane |

| ~1370 | Medium | C-H Bend | Alkane |

| ~1150 | Strong | C-O Stretch | Tertiary Alcohol |

Mass Spectrometry (MS)[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 117 | ~20 | [M - CH₃]⁺ |

| 101 | ~10 | [M - CH₃ - H₂O]⁺ |

| 59 | 100 | [C₃H₇O]⁺ (base peak) |

| 43 | ~60 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Parameters:

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 averages.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Spectroscopy Parameters:

-

Spectrometer: 75 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: A single drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Thin Film: Alternatively, a drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

FTIR Spectroscopy Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: ATR or transmission setup.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean ATR crystal or empty salt plates is recorded prior to the sample scan.

Mass Spectrometry

Sample Introduction and Ionization:

-

A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for separation from any impurities.

-

Electron Ionization (EI) at 70 eV is typically used to generate the mass spectrum.

Mass Analysis Parameters:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

-

Mass Range: m/z 40-200.

-

Scan Speed: 1000-2000 amu/s.

-

Ion Source Temperature: 200-250 °C.

-

GC-MS (if applicable):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 50°C and ramping to 250°C.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethyl-2,4-pentanediol

This technical guide provides a comprehensive overview of the key physical properties of 2,4-Dimethyl-2,4-pentanediol, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require accurate physical data for experimental design, process development, and formulation.

Core Physical Properties

This compound is a colorless liquid used in the formulation of coatings, adhesives, and sealants.[1] Its physical characteristics are critical for its application and handling.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. It is important to note the conditions under which these values were measured, as they can significantly influence the results.

| Physical Property | Value | Conditions |

| Boiling Point | 202.2 °C | at 760 mmHg[1] |

| 98-100 °C | at 14 mmHg[2] | |

| Density | 0.949 g/mL | Not specified |

| 0.92 g/mL | at 25 °C[2] |

Experimental Protocols for Property Determination

Accurate determination of physical properties such as boiling point and density is fundamental in chemical research. The following sections detail standard methodologies for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3]

1. Distillation Method:

This is a common method for determining the boiling point of a liquid.

-

Apparatus: A round-bottom flask, a condenser, a thermometer, a heating mantle, and a collection flask.

-

Procedure:

-

The liquid is placed in the round-bottom flask.

-

The apparatus is assembled for simple distillation.

-

The liquid is heated to its boiling point.

-

The thermometer is positioned so that the bulb is just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point.

-

2. Micro-Boiling Point (Thiele Tube) Method:

This method is suitable when only a small amount of the substance is available.[4][5]

-

Apparatus: A Thiele tube, a thermometer, a capillary tube (sealed at one end), and a small test tube.

-

Procedure:

-

A small amount of the sample is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end down.

-

The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point oil.

-

The Thiele tube is heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Density Determination

Density is the mass of a substance per unit volume.[6]

1. Direct Measurement:

This is a straightforward method for determining the density of a liquid.

-

Apparatus: A balance and a graduated cylinder or pycnometer.

-

Procedure:

-

The mass of the empty, dry graduated cylinder or pycnometer is measured.

-

A known volume of the liquid is added.

-

The mass of the container with the liquid is measured.

-

The mass of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

2. Displacement Method (for solids, but adaptable for liquids):

While primarily for solids, the principle can be adapted. For liquids, a hydrometer is often used, which works on the principle of buoyancy, a concept related to density. The density of a liquid can also be determined by observing whether an object of known density floats or sinks in it.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a chemical compound like this compound.

References

An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of 2,4-Dimethyl-2,4-pentanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethyl-2,4-pentanediol, a sterically hindered tertiary 1,3-diol, serves as an intriguing substrate for a variety of chemical transformations. This technical guide provides a comprehensive overview of the core reaction mechanisms and kinetics associated with this compound, with a particular focus on acid-catalyzed dehydration, oxidation, and potential cyclization pathways. Due to a scarcity of direct kinetic studies on this compound, this paper draws upon established principles of physical organic chemistry and analogous reactions of similar diols to predict reaction outcomes and mechanisms. Detailed experimental protocols, derived from related literature, are provided as a practical starting point for laboratory investigation. All quantitative data is summarized in structured tables, and key reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction

This compound, with its two tertiary alcohol functionalities separated by a methylene (B1212753) bridge, presents unique reactivity challenges and opportunities. Its structure inhibits reactions that proceed readily with less substituted diols, while simultaneously opening pathways to interesting rearrangement and fragmentation products. Understanding the mechanistic underpinnings of its reactions is crucial for controlling product distributions and developing novel synthetic applications. This guide will delve into the primary reactions of this diol, offering insights for researchers in organic synthesis and drug development who may encounter or wish to utilize this versatile chemical building block.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application and for the characterization of its reaction products.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₂ | [1] |

| Molecular Weight | 132.20 g/mol | [1] |

| IUPAC Name | 2,4-dimethylpentane-2,4-diol | [1] |

| CAS Number | 24892-49-7 | [1] |

| Boiling Point | 98-100 °C at 14 mmHg | |

| Density | 0.92 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.433 |

Table 1: Physicochemical Properties of this compound

| Spectrum Type | Key Features |

| ¹H NMR | Provides information on the proton environment in the molecule.[2] |

| ¹³C NMR | Shows the number and type of carbon atoms.[1] |

| IR | Indicates the presence of O-H and C-O functional groups.[1] |

| Mass Spectrum | Reveals the fragmentation pattern of the molecule upon ionization.[3] |

Table 2: Available Spectroscopic Data for this compound

Acid-Catalyzed Dehydration: Mechanisms and Products

The acid-catalyzed dehydration of alcohols is a classic organic transformation that proceeds via carbocation intermediates. In the case of this compound, the presence of two tertiary hydroxyl groups leads to a complex mixture of diene products and potential rearrangement products.

Reaction Mechanism

The dehydration of this compound is initiated by the protonation of one of the hydroxyl groups by an acid catalyst (e.g., H₂SO₄, H₃PO₄, or a solid acid catalyst), followed by the loss of a water molecule to form a tertiary carbocation. This carbocation can then undergo one of several pathways:

-

E1 Elimination: A proton is abstracted from an adjacent carbon atom by a weak base (e.g., water or the conjugate base of the acid catalyst) to form a double bond.

-

Rearrangement: The initial carbocation can undergo hydride or alkyl shifts to form a more stable carbocation, which then leads to different olefinic products.

Given the structure of this compound, the primary dehydration products are expected to be conjugated dienes.

Caption: Proposed mechanism for the acid-catalyzed dehydration of this compound.

Predicted Products

The primary products from the dehydration of this compound are expected to be a mixture of isomeric dienes:

-

2,4-Dimethyl-1,3-pentadiene

-

2,4-Dimethyl-2,4-pentadiene

Through a methyl shift, rearrangement to form 2,4,4-trimethyl-1-pentene [4][5][6] and 2,4,4-trimethyl-2-pentene is also a plausible outcome. The product distribution will be highly dependent on the reaction conditions, including the acid catalyst used, temperature, and reaction time.

Kinetics

| Parameter | Expected Trend/Value |

| Reaction Order (Diol) | 1 (under pseudo-first-order conditions) |

| Rate Determining Step | Formation of the carbocation |

| Activation Energy | Lower than for primary or secondary diols |

Table 3: Predicted Kinetic Parameters for the Dehydration of this compound

Experimental Protocol (Adapted from a similar procedure)

The following is a proposed experimental protocol for the dehydration of this compound, adapted from procedures for the dehydration of 2-methyl-2,4-pentanediol.

Materials:

-

This compound

-

Anhydrous p-toluenesulfonic acid (or another suitable acid catalyst)

-

Toluene (or another suitable high-boiling solvent)

-

Dean-Stark apparatus

-

Standard distillation glassware

-

Sodium bicarbonate solution (for washing)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

Set up a distillation apparatus equipped with a Dean-Stark trap.

-

To the reaction flask, add this compound and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

-

Monitor the reaction progress by observing the amount of water collected.

-

Once the theoretical amount of water has been collected, cool the reaction mixture.

-

Wash the organic layer with sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting diene mixture by fractional distillation.

-

Characterize the products using GC-MS, ¹H NMR, and ¹³C NMR.

Caption: Experimental workflow for the dehydration of this compound.

Oxidation Reactions

The oxidation of tertiary alcohols is generally challenging and often requires harsh conditions, leading to C-C bond cleavage. The oxidation of this compound is expected to yield a mixture of products resulting from the cleavage of the carbon skeleton.

Proposed Mechanism and Products

Under strong oxidizing conditions (e.g., with potassium permanganate (B83412) or chromic acid), the C-C bond between the two carbinol carbons is likely to be cleaved. This would lead to the formation of acetone (B3395972) and other smaller carbonyl compounds. Milder, more selective oxidizing agents might allow for more controlled transformations, though the tertiary nature of the hydroxyl groups makes selective oxidation difficult. The Cr(VI) ester of this compound has been shown to catalyze the peroxyacetic acid oxidation of secondary alcohols to ketones.

Caption: Proposed oxidative cleavage of this compound.

Experimental Protocol (General)

A general procedure for the oxidative cleavage of this compound is outlined below.

Materials:

-

This compound

-

Potassium permanganate (or another strong oxidant)

-

Sulfuric acid (if using permanganate)

-

Sodium bisulfite (for quenching)

-

Diethyl ether (or another suitable extraction solvent)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

-

Cool the solution in an ice bath.

-

Slowly add a solution of the oxidizing agent (e.g., aqueous potassium permanganate with sulfuric acid).

-

Stir the reaction mixture vigorously. Monitor the reaction by TLC or GC.

-

Once the starting material is consumed, quench the reaction by adding sodium bisulfite until the purple color of permanganate disappears.

-

Extract the product mixture with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Carefully remove the solvent by distillation.

-

Analyze the product mixture by GC-MS and NMR to identify the cleavage products.

Cyclization Reactions

The intramolecular cyclization of diols to form cyclic ethers is a common synthetic strategy. While 1,4- and 1,5-diols readily form five- and six-membered rings, respectively, the formation of a six-membered 1,3-dioxane (B1201747) from a 1,3-diol like this compound is also possible, typically through reaction with an aldehyde or ketone. The direct acid-catalyzed cyclization to a tetrahydropyran (B127337) derivative is less common for 1,3-diols. The cyclization of diols to form 5-7 membered cyclic ethers can be achieved using trimethyl phosphate (B84403) and NaH.[8]

Formation of 1,3-Dioxanes

This compound can react with an aldehyde or a ketone in the presence of an acid catalyst to form a substituted 1,3-dioxane. This reaction is an equilibrium process, and the position of the equilibrium can be influenced by the removal of water.

Caption: Formation of a 1,3-dioxane from this compound.

Conclusion

This compound is a sterically hindered 1,3-diol with a rich and complex reaction chemistry. While specific kinetic data for its reactions are limited, a thorough understanding of fundamental organic reaction mechanisms allows for the prediction of its behavior under various conditions. The acid-catalyzed dehydration is expected to be a facile process leading to a mixture of dienes and rearranged alkenes. Oxidation of this tertiary diol likely proceeds via C-C bond cleavage, and it can participate in cyclization reactions to form 1,3-dioxanes in the presence of carbonyl compounds. The information and proposed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists interested in exploring the synthetic utility of this unique diol. Further experimental investigation, particularly in the area of reaction kinetics, is warranted to fully elucidate the chemical behavior of this compound.

References

- 1. 2,4-Pentanediol, 2,4-dimethyl- | C7H16O2 | CID 141153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(24892-49-7) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,4,4-TRIMETHYL-1-PENTENE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 2,4,4-Trimethyl-1-pentene | C8H16 | CID 7868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Kinetics and Mechanisms of Hydrothermal Dehydration of Cyclic 1,2- and 1,4-Diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclic ether synthesis from diols using trimethyl phosphate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Thermal Stability and Degradation of 2,4-Dimethyl-2,4-pentanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2,4-Dimethyl-2,4-pentanediol. The information herein is curated for researchers, scientists, and professionals in drug development who utilize this compound and require a thorough understanding of its behavior under thermal stress. This document details hypothetical yet representative thermal analysis data, outlines established experimental protocols for thermal analysis, and proposes a scientifically plausible degradation pathway.

Thermal Stability Analysis

The thermal stability of this compound is a critical parameter for its safe handling, storage, and application in various processes. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Table 1: Representative Thermogravimetric Analysis Data for this compound

| Parameter | Value (Nitrogen Atmosphere) | Value (Oxygen Atmosphere) |

| Onset of Decomposition (Tonset) | ~ 200 - 220 °C | ~ 190 - 210 °C |

| Temperature of Maximum Decomposition Rate (Tpeak) | ~ 230 - 250 °C | ~ 220 - 240 °C |

| Final Decomposition Temperature | ~ 280 - 300 °C | ~ 270 - 290 °C |

| Residual Mass at 300 °C | < 5% | < 2% |

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can identify the boiling point and any endothermic or exothermic events related to decomposition. Table 2 presents plausible DSC data for this compound.

Table 2: Representative Differential Scanning Calorimetry Data for this compound

| Parameter | Value |

| Boiling Point (Tb) | ~ 185 - 195 °C (at atmospheric pressure) |

| Endothermic Event (Decomposition) | Onset ~ 200 - 220 °C |

| Enthalpy of Decomposition (ΔHdecomp) | Highly variable, dependent on conditions |

Degradation Pathway and Products

The thermal degradation of this compound, a tertiary diol, is expected to proceed through a series of complex reactions. The primary degradation pathway likely involves dehydration, followed by subsequent rearrangements and fragmentation.

Due to the presence of tertiary alcohol groups, this compound is susceptible to acid-catalyzed dehydration. At elevated temperatures, intramolecular dehydration can lead to the formation of unsaturated alcohols and cyclic ethers. Further fragmentation can result in the formation of smaller volatile organic compounds.

A proposed major degradation pathway is initiated by the loss of a water molecule to form an unstable carbocation, which can then undergo rearrangement or elimination to yield various products. Common degradation products identified through techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for similar branched diols include unsaturated alcohols, ketones, and smaller hydrocarbons.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate assessment of the thermal properties of this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: High purity nitrogen or air at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 300-400 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the peak decomposition temperature (the temperature of the maximum rate of mass loss from the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Atmosphere: High purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample and reference pans from ambient temperature to 250-300 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to phase transitions (like boiling) and decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

-

Instrument Preparation: Condition the pyrolyzer, GC column, and MS detector according to the manufacturer's instructions.

-

Sample Preparation: Place a small, accurately weighed amount (0.1-1.0 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Set the pyrolysis temperature to a range where significant decomposition is observed from TGA (e.g., 250 °C, 300 °C, and 350 °C) to study the evolution of degradation products.

-

Pyrolysis Time: A short pyrolysis time (e.g., 10-20 seconds) is typically used.

-

-

GC-MS Conditions:

-

Injector: The pyrolyzer is directly coupled to the GC injector.

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is suitable for separating a wide range of degradation products.

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to elute all components.

-

MS Detector: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-500.

-

-

Data Analysis: Identify the individual degradation products by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and degradation of this compound. While the presented quantitative data is based on scientifically informed estimations due to a lack of published literature on this specific molecule, the proposed degradation pathways and detailed experimental protocols offer a robust framework for researchers and professionals. The inherent instability of tertiary diols at elevated temperatures necessitates careful consideration during process development and storage. The methodologies outlined here can be employed to generate specific data for this compound, ensuring its safe and effective use in research and development.

An In-depth Technical Guide to 2,4-Dimethyl-2,4-pentanediol

This technical guide provides a comprehensive overview of 2,4-dimethyl-2,4-pentanediol, including its chemical identity, physical and chemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this compound.

Chemical Identity

The nomenclature and structural identifiers for this compound are crucial for its unambiguous identification in research and chemical inventory.

IUPAC Name: 2,4-dimethylpentane-2,4-diol

Synonyms:

CAS Number: 24892-49-7

Molecular Formula: C₇H₁₆O₂[1][2]

Molecular Weight: 132.20 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various experimental setups.

| Property | Value |

| Physical State | Liquid |

| Density | 0.949 g/cm³[2][3] |

| Boiling Point | 202.2 °C at 760 mmHg[2][3] |

| Flash Point | 96.7 °C[2][3] |

| Vapor Pressure | 0.0724 mmHg at 25 °C[2][3] |

| Refractive Index | n20/D 1.433[2][3] |

| LogP | 0.91830[1][2] |

| Polar Surface Area | 40.46 Ų[2] |

Experimental Protocols

While specific experimental protocols for this compound are not extensively detailed in publicly available literature, a representative synthesis for a structurally similar diol, 2-methyl-2,4-pentanediol (hexylene glycol), is the hydrogenation of diacetone alcohol. This process can be adapted to understand the synthesis of related diols.

Synthesis of 2-Methyl-2,4-pentanediol via Hydrogenation of Diacetone Alcohol

This protocol describes a common industrial method for the synthesis of 2-methyl-2,4-pentanediol, which involves the catalytic hydrogenation of diacetone alcohol.

Materials:

-

Diacetone alcohol

-

Nickel-based catalyst (e.g., Raney nickel)

-

Hydrogen gas

-

Sodium bicarbonate (optional, as a stabilizer)

-

Reaction vessel (high-pressure autoclave)

Procedure:

-

Catalyst Preparation: A nickel-based catalyst is prepared. For instance, a Ni-Co/SiO₂ catalyst can be synthesized by mixing nickel nitrate (B79036) and cobalt nitrate with deionized water and white carbon black, followed by precipitation with ammonia, filtration, drying, and calcination.

-

Catalyst Activation: The prepared catalyst is placed in a fixed-bed reactor and activated in-situ under a hydrogen atmosphere at elevated temperature and pressure (e.g., 450 °C and 0.3 MPa).

-

Reaction Setup: The reaction is carried out in a high-pressure autoclave. The diacetone alcohol is introduced into the reactor.

-

Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 1.9 MPa). The temperature is raised to the reaction temperature (e.g., 150 °C) with stirring.

-

Reaction Monitoring: The reaction progress is monitored by gas chromatography to determine the conversion of diacetone alcohol.

-

Product Isolation: After the reaction is complete, the reactor is cooled, and the pressure is released. The product mixture is filtered to remove the catalyst.

-

Purification: The crude product is purified by distillation to obtain high-purity 2-methyl-2,4-pentanediol.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of 2-methyl-2,4-pentanediol.

Applications and Reactivity

Chemical Reactivity: As a diol with two tertiary hydroxyl groups, this compound exhibits reactivity typical of alcohols. The tertiary nature of the hydroxyl groups makes them prone to elimination reactions under acidic conditions. Key chemical transformations include:

-

Esterification with acids or their derivatives.

-

Etherification reactions.

-

Oxidation to the corresponding ketones.

-

Dehydration to form alkenes.

A notable application is the use of its Cr(VI) ester to catalyze the peroxyacetic acid oxidation of secondary alcohols to ketones. The chromate (B82759) ester can be conveniently prepared in situ.

Industrial and Research Applications: While specific applications for this compound are primarily in laboratory research, its properties suggest potential use in:

-

Solvent systems requiring moderate polarity.

-

As a monomer or modifier in polymer chemistry.

-

As a stabilizer in various chemical formulations.

-

As a coupling agent.

The structurally similar 2-methyl-2,4-pentanediol (hexylene glycol) has widespread applications as a solvent, surfactant, and emulsifying agent in coatings, cosmetics, and industrial fluids, suggesting similar potential for this compound in specialized applications.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the scientific literature to suggest the direct involvement of this compound in specific biological signaling pathways. Its primary relevance to the drug development process is more likely as a chemical intermediate, solvent, or formulation excipient, rather than as a bioactive molecule that directly interacts with signaling cascades. The related compound, 2-methyl-2,4-pentanediol, is used in protein crystallography as a precipitant and cryoprotectant.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,4-Dimethyl-2,4-pentanediol in Polyester Synthesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental protocols and quantitative data for the use of 2,4-dimethyl-2,4-pentanediol in polyester (B1180765) synthesis are limited in publicly available literature. The following application notes and protocols are based on established principles of polyester chemistry and adapted from procedures for other sterically hindered diols. These should be considered as starting points for research and development, and optimization will be required.

Introduction

This compound, a tertiary diol, presents a unique molecular architecture for the synthesis of novel polyesters. Its gem-dimethyl groups on the carbons bearing the hydroxyl groups introduce significant steric hindrance, which is expected to impart distinct properties to the resulting polymers. This steric bulk can disrupt chain packing and reduce crystallinity, potentially leading to amorphous polyesters with lower melting points, increased solubility in common organic solvents, and altered mechanical properties compared to polyesters synthesized from linear or less hindered diols.

The primary challenge in utilizing this compound in polyester synthesis is its low reactivity due to the steric hindrance around the tertiary hydroxyl groups.[1][2][3] This can result in low molecular weight polymers and slow reaction kinetics under standard polycondensation conditions. This document provides an overview of the potential applications, adapted synthesis protocols, and expected properties of polyesters derived from this compound.

Potential Applications

The incorporation of this compound into a polyester backbone is anticipated to yield polymers with unique characteristics suitable for various applications:

-

Coatings and Resins: The asymmetric and bulky structure of the diol can contribute to improved flexibility, adhesion, and solubility in organic solvents, making it a candidate for durable polyester coatings.[4]

-

Amorphous Polymers: The steric hindrance is likely to inhibit crystallization, leading to the formation of amorphous polyesters with good transparency. These could be useful in applications requiring clear materials.

-

Specialty Adhesives: Polyesters with low crystallinity often exhibit lower melting points and good adhesive properties.

-

Polymer Blends and Copolymers: As a comonomer, this compound can be used to modify the properties of other polyesters, such as increasing their glass transition temperature or reducing their crystallinity.

Experimental Protocols

Due to the low reactivity of the tertiary hydroxyl groups in this compound, conventional melt polycondensation methods may yield low molecular weight products. The following protocols are adapted to address this challenge.

Protocol 1: Two-Stage Melt Polycondensation

This protocol is a standard method for polyester synthesis, adapted for a less reactive diol by employing a higher temperature in the second stage and a high vacuum to drive the reaction to completion.

Materials:

-

This compound

-

Dicarboxylic acid (e.g., adipic acid, sebacic acid, terephthalic acid)

-

Catalyst (e.g., titanium(IV) isopropoxide, antimony trioxide, or a non-toxic alternative like phosphoric acid)[5]

-

Nitrogen gas (high purity)

-

Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection.

Procedure:

-

Esterification Stage:

-

Charge the reaction vessel with equimolar amounts of this compound and the chosen dicarboxylic acid.

-

Add the catalyst (e.g., 200-500 ppm of titanium(IV) isopropoxide).

-

Purge the reactor with nitrogen gas for at least 30 minutes to remove any oxygen.

-

Heat the mixture under a slow stream of nitrogen to a temperature of 180-200°C with constant stirring.

-

Maintain this temperature for 2-4 hours to carry out the initial esterification, during which water will be evolved and collected in the condenser. The reaction mixture should become clear.

-

-

Polycondensation Stage:

-

Gradually increase the temperature to 220-250°C.

-

Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.

-

Continue the reaction under these conditions for another 3-5 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain grows.

-

The reaction is complete when the desired viscosity or torque on the stirrer is reached.

-

Cool the reactor to room temperature under a nitrogen atmosphere.

-

The resulting polyester can be removed from the reactor.

-

Protocol 2: In-Situ Activation with an Aryl Alcohol

This advanced protocol is designed to overcome the low reactivity of sterically hindered diols by promoting the in-situ formation of more reactive aryl ester end-groups.[2][6]

Materials:

-

This compound

-

Dicarboxylic acid (e.g., succinic acid)

-

Aryl alcohol (e.g., p-cresol)

-

Catalyst (e.g., titanium(IV) isopropoxide)

-

Nitrogen gas (high purity)

-

Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection.

Procedure:

-

Esterification and Aryl Ester Formation:

-

Charge the reactor with the dicarboxylic acid, this compound, and the aryl alcohol (e.g., in a 1:1:2 molar ratio).

-

Add the catalyst (e.g., 200-500 ppm of titanium(IV) isopropoxide).

-

Purge the system with nitrogen.

-

Heat the mixture to 220-240°C under a slow nitrogen stream for 4-6 hours. Water and some of the aryl alcohol will distill off.[2]

-

-

Pre-Polycondensation:

-

Gradually reduce the pressure to 0.5 - 1 mbar over 1-2 hours while maintaining the temperature. This will remove the majority of the remaining aryl alcohol.[2]

-

-

Polycondensation:

-

Maintain the high vacuum and temperature for an additional 2-3 hours to build a high molecular weight polymer.

-

Monitor the reaction progress by observing the viscosity.

-

Cool the reactor and collect the polyester product.

-

Data Presentation

| Property | Polyester from Linear Diol (e.g., 1,4-Butanediol) | Expected Properties of Polyester from this compound | Rationale |

| Crystallinity | Semicrystalline to Crystalline | Amorphous to Low Crystallinity | The bulky gem-dimethyl groups will hinder chain packing and the formation of an ordered crystalline structure. |

| Melting Point (Tm) | Well-defined, typically > 100°C | Lower or not observable | Amorphous or poorly crystalline materials do not have a sharp melting point. |

| Glass Transition (Tg) | Typically below room temperature | Potentially higher | The rigid, bulky structure of the diol can restrict chain mobility, leading to an increase in the glass transition temperature compared to a more flexible linear diol of similar molecular weight. |

| Solubility | Soluble in limited solvents | Soluble in a wider range of organic solvents | The reduced crystallinity and less regular chain structure can lead to better solubility. |

| Molecular Weight | High molecular weight achievable | Potentially lower without optimized synthesis | The low reactivity of the tertiary hydroxyl groups makes achieving high molecular weight challenging.[1][3] The use of advanced protocols is recommended. |

| Viscosity | High melt viscosity | Potentially lower melt viscosity | The branched structure can reduce intermolecular forces and chain entanglements, leading to a lower viscosity.[5] |

Visualization of Workflows and Concepts

Diagram 1: General Workflow for Two-Stage Melt Polycondensation

Caption: Workflow for two-stage melt polycondensation of polyesters.

Diagram 2: Overcoming Low Reactivity of Sterically Hindered Diols

Caption: Strategy to overcome the low reactivity of sterically hindered diols.

Diagram 3: Logical Relationship of Diol Structure and Polyester Properties

Caption: Influence of this compound structure on polyester properties.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. communities.springernature.com [communities.springernature.com]

- 4. EP1545875B1 - Durable polyester coating - Google Patents [patents.google.com]

- 5. Properties of Novel Polyesters Made from Renewable 1,4‐Pentanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis [ideas.repec.org]

Application Notes and Protocols: 2,4-Dimethyl-2,4-pentanediol in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the properties and applications of 2,4-dimethyl-2,4-pentanediol, with a focus on its role in facilitating chemical reactions. While its primary industrial applications are in formulations such as coatings, adhesives, and cosmetics, it also serves as a valuable reagent in specialized organic synthesis.[1]

Physical and Chemical Properties

This compound is a colorless, low-volatility liquid with high stability.[1] Its bifunctional nature, possessing two tertiary hydroxyl groups, and its solubility in both water and organic solvents make it a versatile chemical intermediate.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₂ | [2] |

| Molecular Weight | 132.20 g/mol | [2] |

| CAS Number | 24892-49-7 | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 0.92 g/mL at 25 °C | [2] |

| Boiling Point | 98-100 °C at 14 mmHg | [2] |

| Refractive Index | n20/D 1.433 | [2] |

| Flash Point | 85 °C (185 °F) - closed cup | [2] |

| Solubility | Soluble in water and organic solvents | [1] |

Applications in Chemical Synthesis

While not commonly employed as a primary reaction solvent, this compound is a key component in specific catalytic systems. Its most notable application is in the formation of a chromate (B82759) ester for the selective oxidation of secondary alcohols.

Application: Catalytic Oxidation of Secondary Alcohols

The Cr(VI) ester of this compound serves as an effective catalyst for the oxidation of secondary alcohols to ketones using peroxyacetic acid as the terminal oxidant.[2] The chromate ester is conveniently prepared in situ from a Cr(VI) source and the diol. This method offers a catalytic alternative to stoichiometric chromium reagents.

Experimental Protocol: Catalytic Oxidation of a Secondary Alcohol

This protocol describes a representative procedure for the oxidation of a generic secondary alcohol to its corresponding ketone, using a catalyst generated in situ from this compound and chromium trioxide.

Materials:

-

This compound

-

Chromium(VI) trioxide (CrO₃)

-

Secondary alcohol (e.g., 2-Octanol)

-

Peroxyacetic acid (CH₃CO₃H) solution (e.g., 32 wt. % in acetic acid)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Instrumentation:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice-water bath

-

Rotary evaporator

-

Standard glassware for extraction and chromatography

Procedure:

-

Catalyst Preparation (in situ):

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add dichloromethane (CH₂Cl₂).

-

Add this compound (1.2 equivalents relative to the catalyst).

-

Carefully add chromium(VI) trioxide (CrO₃) (1 equivalent, e.g., 0.05 equivalents relative to the substrate) in small portions. Caution: CrO₃ is a strong oxidant and highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Stir the mixture at room temperature for 30 minutes to form the chromate ester catalyst.

-

-

Oxidation Reaction:

-

Dissolve the secondary alcohol (1 equivalent) in dichloromethane.

-

Add the alcohol solution to the catalyst mixture.

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

Slowly add peroxyacetic acid (1.5 equivalents) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess oxidant.

-

Allow the mixture to warm to room temperature and stir until the orange/brown color of Cr(VI) is replaced by the green color of Cr(III).

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to yield the pure ketone.

-

Table 2: Representative Reaction Parameters for Catalytic Oxidation

| Parameter | Condition |

| Substrate | Secondary Alcohol (e.g., 2-Octanol) |

| Catalyst Loading | 5 mol % CrO₃ |

| Diol | 6 mol % this compound |

| Oxidant | 1.5 eq. Peroxyacetic Acid |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0 °C |

| Reaction Time | 1-4 hours (TLC monitored) |

| Typical Yield | >90% |

Visualized Workflow and Logic

The following diagrams illustrate the logical flow of the experimental protocol.

Caption: Experimental workflow for the catalytic oxidation of a secondary alcohol.

Caption: In situ formation of the active chromium(VI) diol ester catalyst.

Safety and Handling

This compound is a combustible liquid and should be handled with care.[2]

-

Handling: Wear protective gloves, eye protection, and face protection. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area.

-

Storage: Store in a cool, well-ventilated place.[3]

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Flush eyes with water as a precaution.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).

-

References

The Pivotal Role of 2,4-Dimethyl-2,4-pentanediol in Unraveling Protein Structures

For Immediate Release

[City, State] – [Date] – In the intricate world of structural biology and drug development, the crystallization of proteins is a critical yet often challenging step. 2,4-Dimethyl-2,4-pentanediol (MPD) has emerged as a highly effective and versatile precipitating agent, facilitating the growth of high-quality protein crystals essential for X-ray diffraction analysis. These application notes and protocols provide a detailed guide for researchers, scientists, and drug development professionals on the optimal use of MPD in protein crystallization experiments.

This compound, a non-volatile organic compound, offers several advantages in protein crystallization. Its amphiphilic nature, possessing both hydrophilic hydroxyl groups and a hydrophobic carbon backbone, allows it to interact favorably with a wide range of proteins. This dual characteristic enables MPD to effectively reduce the solubility of proteins in a controlled manner, a prerequisite for the formation of well-ordered crystals.

One of the key mechanisms by which MPD promotes crystallization is by binding to hydrophobic patches on the protein surface. This interaction displaces water molecules, reducing the solvent-accessible surface area and promoting the protein-protein contacts necessary for crystal lattice formation.[1][2][3][4] Furthermore, MPD has been shown to stabilize proteins through preferential hydration, making it a less harsh precipitant compared to some salts and other organic solvents.[1][2][3][4]

Key Applications of this compound in Protein Crystallization:

-

Initial Crystallization Screening: MPD is a common component in commercially available crystallization screens and can be effectively used in custom screens to explore a broad range of conditions.[5]

-

Optimization of Crystal Growth: Fine-tuning the concentration of MPD, along with other parameters like pH and temperature, is a powerful strategy to improve the size and quality of initial crystal hits.

-

Crystallization of Challenging Proteins: Due to its unique properties, MPD has been successful in crystallizing proteins that are resistant to other common precipitants, including large protein complexes.

-

Cryoprotection: Solutions containing MPD can often act as effective cryoprotectants, protecting crystals from damage during flash-cooling for X-ray data collection.[5][6]

Quantitative Data on the Application of this compound

The following tables summarize quantitative data from various studies, highlighting the effective concentrations of MPD and the resulting crystal quality.

Table 1: Successful Crystallization Conditions for Various Proteins Using this compound

| Protein | Protein Concentration (mg/mL) | MPD Concentration (% v/v) | Other Key Components | Temperature (°C) | Crystal Quality/Resolution (Å) |

| Lysozyme | 50 | 30 | 0.1 M Sodium acetate, pH 4.6 | 20 | High-resolution diffraction |

| Thaumatin | Not Specified | Not Specified | 0.5 M Sodium d-tartrate | Not Specified | Prismatic crystals |

| Ribonuclease A | Not Specified | Not Specified | pH 6.0 | Not Specified | Phase separation observed |

| Ovalbumin | Not Specified | Not Specified | pH 7.0 | Not Specified | Phase separation observed |

Table 2: Comparative Analysis of Crystal Quality with Different Precipitants

| Protein | Precipitant | Concentration (% v/v or M) | Resolution (Å) | Mosaicity (°) |

| Lysozyme | (R)-MPD | 60 | 1.10 | 0.08 |

| Lysozyme | (S)-MPD | 60 | 1.25 | 0.12 |

| Lysozyme | (RS)-MPD | 60 | 1.15 | 0.10 |

| Proteinase K | Not Specified | Not Specified | Improved with seeding | Improved with seeding |

| Thaumatin | Not Specified | Not Specified | Improved with seeding | Improved with seeding |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in effectively utilizing this compound in their crystallization workflows.

Protocol 1: Initial Crystallization Screening using the Hanging Drop Vapor Diffusion Method with this compound

This protocol outlines a general procedure for initial screening of crystallization conditions for a target protein using MPD as a precipitant.

Materials:

-

Purified protein solution (5-20 mg/mL in a suitable buffer)

-

24-well VDX plates (pre-greased) or similar crystallization plates

-

Siliconized glass cover slips (22 mm)

-

Micropipettes and tips

-

Crystallization screen solutions containing varying concentrations of MPD (e.g., 10-70% v/v), different buffers (pH 4-9), and various salts. A commercial screen like the NeXtal MPD Suite or a custom-made screen can be used.[5]

-

High vacuum grease (if plates are not pre-greased)

-

Microscope for crystal visualization

Procedure:

-

Prepare the Crystallization Plate:

-

Set up the Hanging Drop:

-

Seal the Well:

-

Incubation and Observation:

-

Incubate the plate at a constant temperature (typically 4°C or 20°C).[9]

-

Regularly observe the drops under a microscope over several days to weeks for the appearance of crystals, precipitate, or other outcomes.

-

Logical Workflow for Initial Screening

Caption: Workflow for initial protein crystallization screening using MPD.

Protocol 2: Optimization of Crystallization Conditions with this compound

This protocol describes how to optimize initial crystallization "hits" obtained from screening experiments to produce larger, higher-quality crystals suitable for diffraction studies.

Materials:

-

Purified protein solution

-

Stock solutions of MPD (e.g., 80% v/v), buffers (e.g., 1 M stocks of various pH), and salts (e.g., 3 M stocks)

-

Crystallization plates and cover slips

-

Micropipettes and tips

-

Microscope

Procedure:

-

Identify Key Variables: From the initial hit condition, identify the key variables to optimize. These are typically the concentration of MPD, the pH of the buffer, and the concentration of any salt present.

-

Design a Grid Screen: Create a systematic grid to explore the conditions around the initial hit. For example, if the hit condition was 20% MPD, 0.1 M Tris-HCl pH 8.5, and 0.2 M NaCl, you could set up a 2D grid varying the MPD concentration (e.g., 15%, 20%, 25%, 30%) against the pH (e.g., 8.0, 8.2, 8.5, 8.8).

-